

# AZD-5438 discontinuation in phase II clinical trials

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## Compound of Interest

Compound Name: AZD-5438

Cat. No.: B1666222

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## AZD-5438 Discontinuation: Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the discontinuation of **AZD-5438** in clinical development. The information is intended to assist researchers who may be working with this compound in a non-clinical setting.

### Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of **AZD-5438** discontinued?

The clinical development program for **AZD-5438** was terminated prematurely due to issues with tolerability and exposure observed in Phase I clinical trials.<sup>[1][2]</sup> Specifically, continuous dosing schedules were not well tolerated by patients.<sup>[1][2]</sup>

Q2: What were the specific adverse events observed in the clinical trials?

The most common adverse events reported across three Phase I studies were nausea and vomiting.<sup>[1][2]</sup> When **AZD-5438** was administered continuously at a dose of 40 mg four times daily, it was deemed intolerable, leading to the premature termination of the studies for safety reasons.<sup>[1]</sup>

Q3: Was **AZD-5438** effective in preclinical studies?

Yes, in preclinical studies using human tumor xenografts, orally administered **AZD-5438** demonstrated significant inhibition of tumor growth.[3][4] It showed broad antiproliferative activity against a range of tumor cell lines, including lung, colorectal, breast, and prostate cancers.[4][5]

Q4: What is the mechanism of action of **AZD-5438**?

**AZD-5438** is a potent oral inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[3][5][6][7] By inhibiting these CDKs, it blocks the phosphorylation of their substrates, such as the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1, S, and G2-M phases.[3]

## Troubleshooting Guide for In Vitro & In Vivo Experiments

Problem 1: High cytotoxicity observed in cell culture experiments at expected efficacious concentrations.

- Possible Cause: High interpatient variability and accumulation after multiple doses were observed in clinical trials, suggesting that sensitive cell lines might experience toxicity.[1][2] Continuous exposure, even at lower concentrations, might be leading to off-target effects or exaggerated on-target toxicity.
- Troubleshooting Steps:
  - Review Dosing Schedule: Preclinical data indicated that continuous daily dosing was required for maximum antitumor activity.[6] However, if toxicity is an issue, consider intermittent dosing schedules, which were better tolerated in the clinical setting.[1][2]
  - Concentration Titration: Perform a detailed dose-response curve to identify a narrower therapeutic window for your specific cell line. The IC50 for inhibition of proliferation in various cell lines ranged from 0.2  $\mu$ M to 1.7  $\mu$ M.[4][5]
  - Washout Experiments: The inhibitory effect of **AZD-5438** on pRb phosphorylation was found to be rapidly reversible upon removal of the drug in preclinical studies.[6]

Incorporating washout steps in your protocol could help mitigate continuous exposure-related toxicity.

Problem 2: Lack of significant tumor growth inhibition in xenograft models.

- Possible Cause: Suboptimal dosing schedule or insufficient drug exposure.
- Troubleshooting Steps:
  - Verify Dosing Regimen: Efficacious doses in preclinical xenograft models were reported to be around 50 mg/kg twice daily or 75 mg/kg once daily, administered orally.[\[3\]](#) A comparison of different schedules indicated that chronic daily oral dosing provided the optimal therapeutic window.[\[3\]](#)
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma and tumor concentrations of **AZD-5438**. In vivo studies showed that efficacious doses maintained suppression of biomarkers like phospho-pRb for at least 16 hours after a single dose.[\[3\]](#)[\[6\]](#) The plasma half-life in humans was short, around 1-3 hours.[\[8\]](#)[\[9\]](#)
  - Formulation and Administration: Ensure proper formulation for oral administration to achieve adequate bioavailability.

## Data Presentation

Table 1: IC50 Values of **AZD-5438** Against Various Cyclin-Dependent Kinases

Target Enzyme	IC50 (nM)
Cyclin E-CDK2	6 <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Cyclin A-CDK2	45 <a href="#">[5]</a> <a href="#">[6]</a>
Cyclin B1-CDK1	16 <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Cyclin T-CDK9	20 <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
p25-CDK5	14-21 <a href="#">[5]</a> <a href="#">[6]</a>
Cyclin D3-CDK6	21 <a href="#">[6]</a>

Table 2: Summary of Phase I Clinical Trial Dosing Schedules and Outcomes

Study	Dosing Schedule	Number of Patients	Key Outcomes
Study 1	Four times daily, once every 7 days	19	Generally well-tolerated; no intolerable dose identified. <a href="#">[1]</a> <a href="#">[2]</a>
Study 2	Four times daily, for 14 consecutive days followed by 7 days of rest	17	Prematurely terminated due to safety issues. <a href="#">[1]</a> <a href="#">[2]</a>
Study 3	Continuous four times daily	28	40 mg four times daily was considered intolerable; study terminated prematurely. <a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

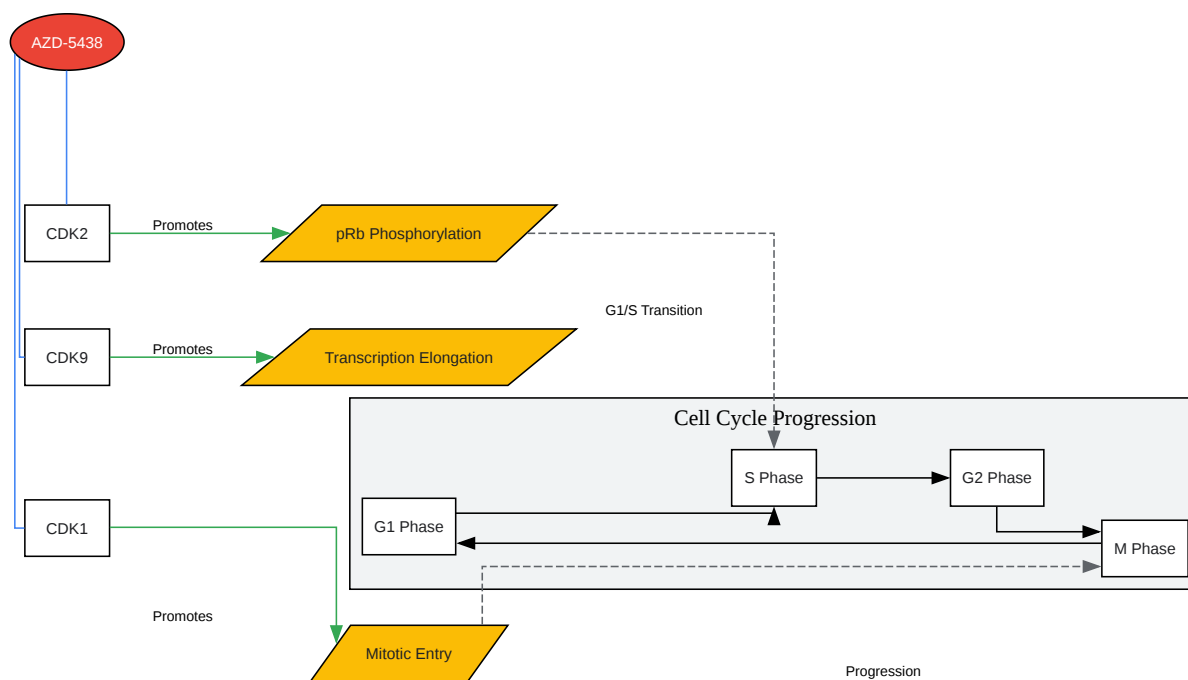
### Western Blotting for pRb Phosphorylation

This protocol is based on the methodology described in preclinical studies to assess the pharmacodynamic effects of **AZD-5438**.[\[6\]](#)

- Cell Treatment: Plate and grow SW620 cells asynchronously. Treat the cells with a range of concentrations of **AZD-5438** or a DMSO vehicle control.
- Cell Lysis: After the desired treatment duration (e.g., 2 hours), lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

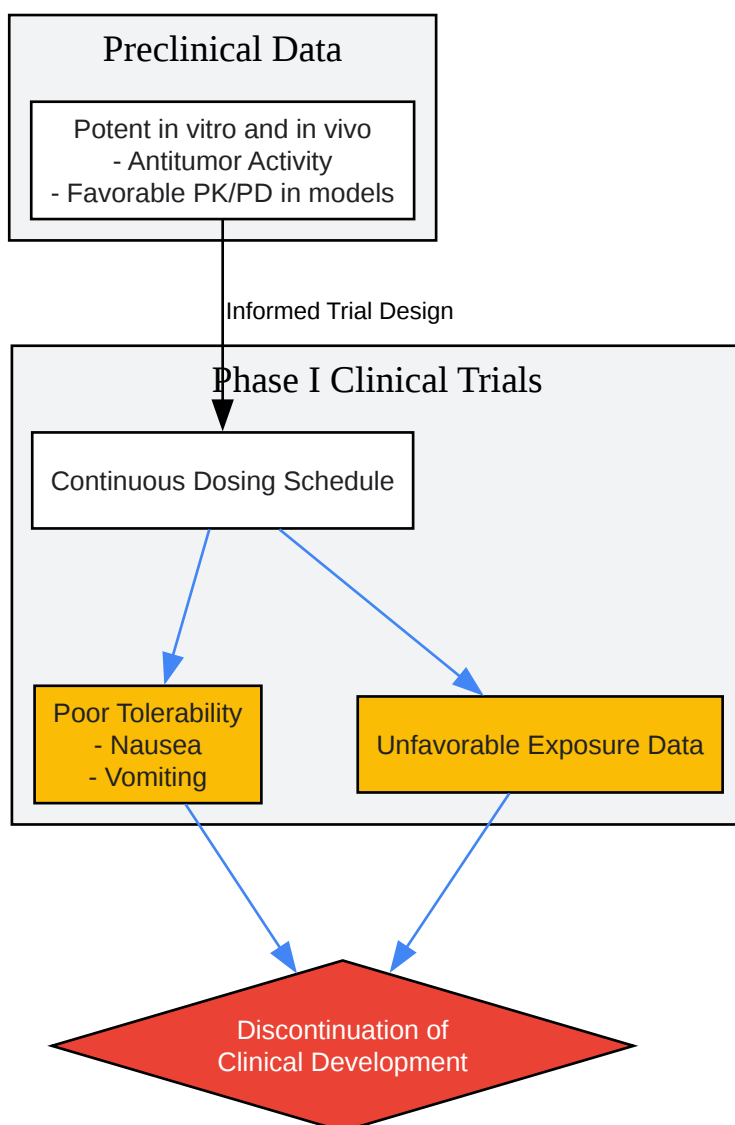
- Antibody Incubation:
  - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with primary antibodies specific for phosphorylated pRb (e.g., Ser249/Thr252, Ser807/Ser811) and total pRb overnight at 4°C.
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Quantify the band intensities and normalize the phosphorylated pRb signal to the total pRb signal.

## Visualizations



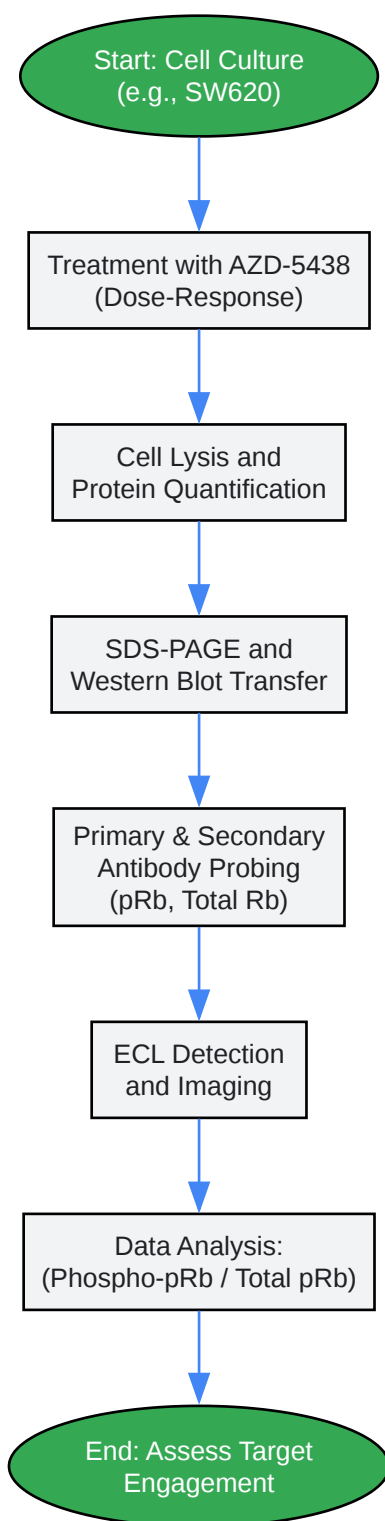
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Caption: Mechanism of action of **AZD-5438**, inhibiting CDK1, 2, and 9 to block cell cycle progression.



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Caption: Logical flow illustrating the reasons for the discontinuation of **AZD-5438** development.



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Caption: A typical experimental workflow for assessing **AZD-5438** target engagement in vitro.



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